Cas no 439094-94-7 (Ethyl 2-(2-chloro-4-fluoro-5-nitrophenoxy)acetate)

Ethyl 2-(2-chloro-4-fluoro-5-nitrophenoxy)acetate is a specialized organic compound primarily used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its molecular structure, featuring chloro, fluoro, and nitro substituents on the phenoxy ring, enhances reactivity and selectivity in various chemical transformations. The ester group facilitates further functionalization, making it valuable for derivatization processes. This compound exhibits high purity and stability under standard storage conditions, ensuring consistent performance in synthetic applications. Its utility in constructing complex molecules, particularly in herbicide and drug development, underscores its importance in industrial and research settings. Proper handling and storage are recommended due to its nitro and halogenated components.
Ethyl 2-(2-chloro-4-fluoro-5-nitrophenoxy)acetate structure
439094-94-7 structure
Product Name:Ethyl 2-(2-chloro-4-fluoro-5-nitrophenoxy)acetate
CAS No:439094-94-7
MF:C10H9ClFNO5
MW:277.633565664291
CID:1087607
PubChem ID:2782967
Update Time:2025-06-07

Ethyl 2-(2-chloro-4-fluoro-5-nitrophenoxy)acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(2-chloro-4-fluoro-5-nitrophenoxy)acetate
    • AC1MD3GA
    • AG-B-06205
    • CTK5I2843
    • ethylchlorofluoronitrophenoxyacetate
    • MolPort-000-155-192
    • Oprea1_815169
    • AKOS005069494
    • 11L-322S
    • 439094-94-7
    • J-520588
    • SCHEMBL18342871
    • Ethyl2-(2-chloro-4-fluoro-5-nitrophenoxy)acetate
    • DTXSID40382377
    • CS-0332249
    • MFCD03425715
    • MDL: MFCD03425715
    • Inchi: 1S/C10H9ClFNO5/c1-2-17-10(14)5-18-9-4-8(13(15)16)7(12)3-6(9)11/h3-4H,2,5H2,1H3
    • InChI Key: AJRWCBHDUPHUML-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=C(C=C1OCC(=O)OCC)[N+](=O)[O-])F

Computed Properties

  • Exact Mass: 277.0153282g/mol
  • Monoisotopic Mass: 277.0153282g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 81.4Ų

Experimental Properties

  • Melting Point: 65-67°C

Ethyl 2-(2-chloro-4-fluoro-5-nitrophenoxy)acetate Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

Ethyl 2-(2-chloro-4-fluoro-5-nitrophenoxy)acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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